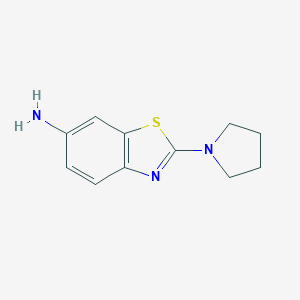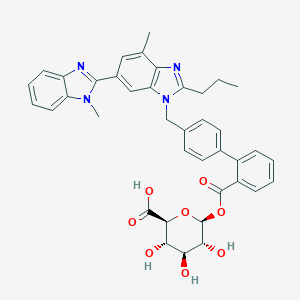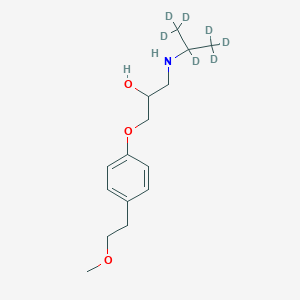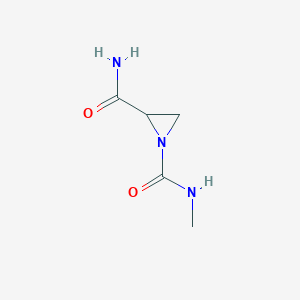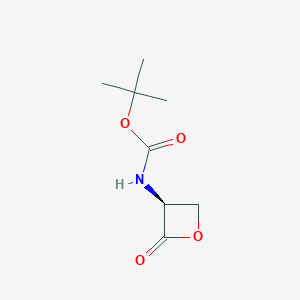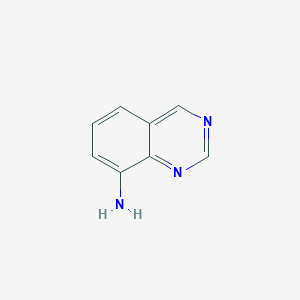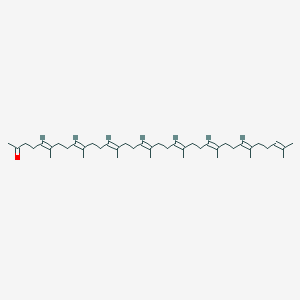
Bombiprenone
Overview
Description
Bombiprenone is a natural product derived from the plant family Cucurbitaceae, specifically from the genus Momordica . It is a polyisoprenoid compound with a molecular formula of C43H70O and a molecular weight of 603.032 g/mol . This compound is known for its unique structure, which includes multiple isoprene units, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bombiprenone typically involves the construction of long-chain polyterpene ketones. . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the addition reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques . The extraction process may include solvent extraction followed by distillation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bombiprenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted polyisoprenoids.
Scientific Research Applications
Bombiprenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bombiprenone involves its interaction with cellular pathways related to lipid metabolism. It targets specific enzymes involved in the biosynthesis of polyisoprenoids, thereby affecting the overall metabolic processes in cells . The compound’s cytotoxic effects are attributed to its ability to disrupt cellular membranes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Bombiprenone is unique among polyisoprenoids due to its specific structure and functional groups. Similar compounds include:
Dolichol: Another polyisoprenoid involved in glycoprotein biosynthesis.
Polyprenylacetone: A derivative of polyprenol with similar structural features.
Compared to these compounds, this compound exhibits distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUKUBKVRRNJDI-WDXILIIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018124 | |
| Record name | Bombiprenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21978-49-4 | |
| Record name | Bombiprenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bombiprenone and where is it found?
A1: this compound is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []
Q2: How is this compound formed?
A2: this compound is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []
Q3: Why is the formation of this compound relevant in analytical chemistry?
A3: The formation of this compound and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []
Q4: How is this compound detected and identified?
A4: this compound can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing this compound with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


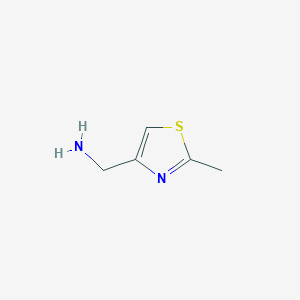
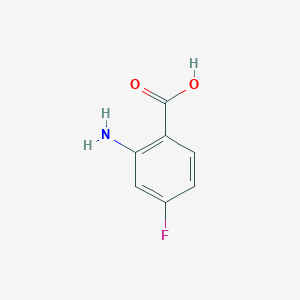
![2-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanamine](/img/structure/B20689.png)
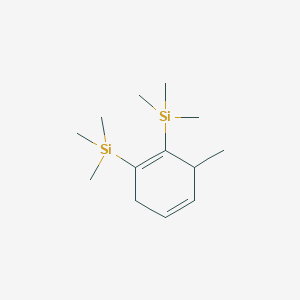
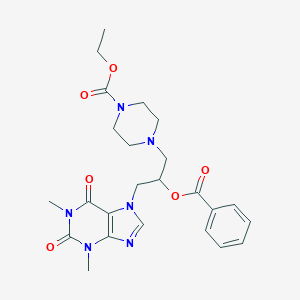
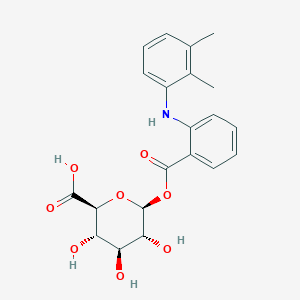
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
